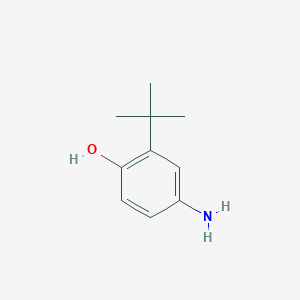

4-Amino-2-(tert-butyl)phenol

Vue d'ensemble

Description

4-Amino-2-(tert-butyl)phenol is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol, featuring an amino group at the fourth position and a tert-butyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Mécanisme D'action

Target of Action

Similar compounds such as 2,4-ditert butyl phenol have been found to exhibit antifungal, antioxidant, and cancer-fighting properties .

Mode of Action

It is known that similar compounds can suppress oxidation, prevent material degradation and disintegration, neutralize free radicals, and reduce reactive oxygen species production . These actions make it valuable in stabilizing various compounds .

Biochemical Pathways

Related compounds have been found to affect the deamination of biogenic amines in the nervous system, possibly through inhibitory effects on monoamine oxidase or monoamine oxidase-like enzymes .

Result of Action

Similar compounds have been found to exhibit fungicidal activity against botrytis cinerea and cytotoxic activity against mcf-7 cells (a breast carcinoma cell line) .

Action Environment

It is known that similar compounds can exhibit a dual pro-oxidant and antioxidant action under certain conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(tert-butyl)phenol typically involves the reduction of 4-nitro-2-(tert-butyl)phenol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the azo-cracking reduction method. This method uses p-tert-butylphenol as a raw material and involves the reduction of the corresponding azo compound to yield the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-2-(tert-butyl)phenol undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form various amine derivatives.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: Nitroso and nitro derivatives.

Reduction: Various amine derivatives.

Substitution: Alkylated and acylated phenol derivatives.

Applications De Recherche Scientifique

4-Amino-2-(tert-butyl)phenol has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme interactions and as a building block for the synthesis of enzyme inhibitors.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Comparaison Avec Des Composés Similaires

2-Amino-4-tert-butylphenol: Similar structure but with the amino group at the second position.

4-tert-Butylphenol: Lacks the amino group, making it less reactive in certain chemical reactions.

2,4-Di-tert-butylphenol: Contains two tert-butyl groups, which can affect its steric properties and reactivity.

Uniqueness: 4-Amino-2-(tert-butyl)phenol is unique due to the presence of both an amino group and a tert-butyl group on the phenol ring. This combination of functional groups provides a unique set of chemical properties, making it versatile for various applications in organic synthesis and material science.

Propriétés

IUPAC Name |

4-amino-2-tert-butylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXDFLGENKUMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2762220.png)

![N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762221.png)

![5-(5-Bromo-6-methoxynaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2762226.png)

![tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate](/img/structure/B2762230.png)

![N-(1-cyanocyclopentyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2762233.png)

![3-{2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2762243.png)